molecular formula C10H20N2O2 B1299793 (S)-1-Boc-3-aminopiperidine CAS No. 625471-18-3

(S)-1-Boc-3-aminopiperidine

Cat. No. B1299793
M. Wt: 200.28 g/mol
InChI Key: AKQXKEBCONUWCL-QMMMGPOBSA-N
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Description

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Synthesis Analysis

This involves detailing the methods and processes used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product.



Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the three-dimensional structure of the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include information on the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability.


Scientific Research Applications

  • Synthesis of Bioactive Compounds : (S)-1-Boc-3-aminopiperidine is a versatile building block in the synthesis of compounds with potential biological activity. For example, Schramm et al. (2009) demonstrated its use in synthesizing orthogonally N-protected 3,4-aziridinopiperidine, which can lead to 4-substituted 3-aminopiperidines with high biological activity potential (Schramm et al., 2009).

  • Combinatorial Chemistry : The compound plays a role in the development of new scaffolds for combinatorial chemistry. In a study by Schramm et al. (2010), 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines were prepared from a piperidine building block, demonstrating its utility in creating diverse chemical libraries (Schramm et al., 2010).

  • Biocatalytic Synthesis : The synthesis of (S)-1-Boc-3-aminopiperidine using biocatalysts is an area of active research. Petri et al. (2019) described a method for synthesizing both enantiomers of 3-amino-1-Boc-piperidine using immobilized ω-transaminases, which is an efficient and sustainable approach (Petri et al., 2019).

  • Kinetic Resolutions and Enantioselectivity : Höhne et al. (2008) explored the use of ω-transaminases in the kinetic resolution of 3-aminopyrrolidine and 3-aminopiperidine, revealing the enhancement in reaction rate and enantioselectivity with the use of protected substrates like 1-N-Boc-3-aminopiperidine (Höhne et al., 2008).

  • Antiviral Research : (S)-1-Boc-3-aminopiperidine derivatives have been used in antiviral research. Xiao-Hua Jiang et al. (2004) described an efficient method for synthesizing 4-substituted-4-aminopiperidine derivatives, which are key building blocks in CCR5 antagonists, a class of compounds with potential applications in HIV-1 inhibition (Xiao-Hua Jiang et al., 2004).

  • Palladium-Catalyzed Syntheses : Zhang et al. (2017) and Millet et al. (2015) reported on the palladium-catalyzed synthesis of aminopiperidine derivatives, demonstrating the versatility of (S)-1-Boc-3-aminopiperidine in organic synthesis (Zhang et al., 2017); (Millet et al., 2015).

  • Industrial Biocatalysis : Wang et al. (2020) discussed the industrial adaptability of ω-transaminase for chiral amine synthesis, including the conversion of 1-Boc-3-piperidone, a related compound, highlighting the industrial relevance of these processes (Wang et al., 2020).

Safety And Hazards

This involves detailing the safety precautions that need to be taken when handling the compound, its toxicity, and how to dispose of it safely. It may also include information on the compound’s flammability, reactivity, and any specific hazards associated with it.


Future Directions

This involves discussing potential future research directions or applications for the compound. It could include potential uses in industry or medicine, or how it might be modified to improve its properties or reactivity.


For a specific analysis of “(S)-1-Boc-3-aminopiperidine”, I would recommend consulting scientific literature or databases that specialize in chemical information. Please note that handling and experimenting with chemicals should always be done by trained professionals in a controlled environment following all safety protocols.


properties

IUPAC Name

tert-butyl (3S)-3-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQXKEBCONUWCL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363571
Record name (S)-1-Boc-3-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Boc-3-aminopiperidine

CAS RN

625471-18-3
Record name (S)-tert-Butyl 3-aminopiperidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625471-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-1-Boc-3-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of the title compound of Example 3 (37.1 g, 164 mmol) in a mixture of MeOH (100 mL) and acetic acid (25 mL) was added 10% Pd-C (3.7 g) and the reaction mixture was hydrogenated (50 psi) for 24 h at rt in a Parr apparatus. Analysis of the reaction by TLC (solvent system A) and IR (to look for presence or absence of N3 str peak at 2100 cm-1) indicated the reaction to be complete. The solution was filtered through celite to remove catalyst and the filtrate was evaporated in vacuo to give the crude product as an oily residue. The residue was dissolved in 500 mL of 10% aqueous acetic acid and the solution was extracted with Et2O (3×200 mL). The combined ethereal extract was discarded and the aqueous solution was basified by addition of excess concentrated aqueous NH3 solution. The basified mixture was extracted with Et2O (3×200 mL) and the combined organic extract was dried (Na2SO4) and evaporated to give the title compound (22.8 g, 69%) as a pale yellow oil. The fumarate salt crystallized from 2-propanol: mp 197°-198° C., 1H-NMR (CDCl3) ∂ 3.93 (br s, 1H), 3.82 (dm, Jgem =13 Hz, 1H), 1.46 (s, 9H), 1.29-1.41 (complex m, 3H), 1.24 (m, 1H); CIMS (MH+ calcd for C10H20N2O2): 201. Found (MH+): 201; Anal. (calc'd for C10H20N2O2.0.5C4H4O4): C, H, N.
Quantity
37.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
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Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.7 g
Type
catalyst
Reaction Step Three
Yield
69%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

After two hours in reaction, 1.25 g of N-Boc-3-piperidinone, 1.7 g of D-glucose, 1.0 g of L-alanine, and 3.3 mg of pyridoxal phosphate were added. Further, after five hours in reaction, 1.25 g of N-Boc-3-piperidinone, 1.7 g of D-glucose, and 3.3 mg of pyridoxal phosphate were added. During the reaction, the reaction liquid was sampled. From the sample, N-Boc-3-aminopiperidine was extracted by the addition of ethyl acetate after basifying the sample with 6 N aqueous solution of sodium hydroxide. The amount of N-Boc-3-aminopiperidine produced was measured by analyzing N-Boc-3-aminopiperidine under the following GC conditions. Further, by the law of the art, N-Boc-3-aminopiperidine thus obtained was acted on by 3,5-dinitrobenzyl chloride to form a dinitrobenzyl derivative. After that, the dinitrobenzyl derivative was analyzed under the following HPLC conditions, whereby the optical purity thereof was measured. In the result, the amount of N-Boc-3-aminopyrrolidine produced after 23.5 hours in reaction was 3.13 g. The absolute configuration of N-Boc-3-aminopyrrolidine was (S), and the optical purity was not less than 99.9% e.e.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.3 mg
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
3.3 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-Boc-3-aminopiperidine
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Reactant of Route 6
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Citations

For This Compound
36
Citations
X Wang, Y Xie, Z Wang, K Zhang… - … Process Research & …, 2022 - ACS Publications
We developed a continuous flow system using ω-transaminase covalently immobilized on an epoxy resin modified with ethylenediamine (EDA) to synthesize (S)-1-Boc-3-…
Number of citations: 5 pubs.acs.org
I Schiffers, M Frings, BM Kubber… - … Process Research & …, 2022 - ACS Publications
In recent years, 3-aminopiperidine and 3-aminoazepane have been identified as important pharmacophores that led to the development of drugs having several billion dollar global …
Number of citations: 2 pubs.acs.org
Y Xie, J Wang, L Yang, W Wang, Q Liu… - Catalysis Science & …, 2022 - pubs.rsc.org
ω-Transaminase-mediated asymmetric amination of a ketone substrate has gained significant attention for its immense potential to synthesize chiral amine pharmaceuticals and …
Number of citations: 4 pubs.rsc.org
J Wang, Y Xie, H Wang, D Wei - Sheng wu Gong Cheng xue bao …, 2020 - europepmc.org
ω-transaminase (ω-TA) is the most promising biocatalyst for chiral amine synthesis. However, most wild-type ω-TAs cannot be applied in industry directly due to their low stability and …
Number of citations: 2 europepmc.org
L Zhao, Y Zhang, C Dai, T Guzi, D Wiswell… - Bioorganic & medicinal …, 2010 - Elsevier
A novel series of CHK1 inhibitors based on thienopyridine template has been designed and synthesized. These inhibitors maintain critical hydrogen bonding with the hinge and …
Number of citations: 53 www.sciencedirect.com
M Baeten, BUW Maes - Advanced Synthesis & Catalysis, 2016 - Wiley Online Library
The use of amidines for the tandem or one‐pot synthesis of guanidines is reported. Guanidines are obtained by oxidative rearrangement of readily available and stable amidines into …
Number of citations: 32 onlinelibrary.wiley.com
M Xin, W Duan, Y Feng, YY Hei, H Zhang… - Journal of Enzyme …, 2018 - Taylor & Francis
Phosphoinositide 3-kinase Delta (PI3Kδ) plays a key role in B-cell signal transduction and inhibition of PI3Kδ was confirmed to have clinical benefit in certain types of activation of B-cell …
Number of citations: 9 www.tandfonline.com
J Seo, P Martásek, LJ Roman, RB Silverman - Bioorganic & medicinal …, 2007 - Elsevier
Selective inhibition of the localized excess production of NO by neuronal nitric oxide synthase (nNOS) has been targeted as a potential means of treating various neurological disorders. …
Number of citations: 31 www.sciencedirect.com
Y Feng, W Duan, S Fan, H Zhang, SQ Zhang… - Bioorganic & Medicinal …, 2019 - Elsevier
PI3Kδ is an intriguing target for developing anti-cancer agent. In this study, a new series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives were synthesized. After …
Number of citations: 10 www.sciencedirect.com
AE Shchekotikhin, LG Dezhenkova, VB Tsvetkov… - European journal of …, 2016 - Elsevier
Anthraquinones and their analogues, in particular heteroarene-fused anthracendiones, are prospective scaffolds for new compounds with improved antitumor characteristics. We herein …
Number of citations: 69 www.sciencedirect.com

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